molecular formula C43H53N7O11 B14228077 L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid CAS No. 824959-37-7

L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid

Cat. No.: B14228077
CAS No.: 824959-37-7
M. Wt: 843.9 g/mol
InChI Key: MKETXKXZVQZAGI-URGBIDHUSA-N
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Description

L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is a complex polypeptide composed of multiple amino acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the sequential addition of amino acids to a growing peptide chain, ensuring high purity and yield. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches such as fermentation, where microorganisms are engineered to produce the desired peptide. This method is advantageous due to its scalability and cost-effectiveness. Alternatively, chemical synthesis methods like SPPS and LPPS are employed for producing peptides with non-natural amino acids or complex modifications.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, resulting in the cleavage of these bonds.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

Scientific Research Applications

L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
  • Glycine, L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Uniqueness

L-Isoleucyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted scientific research and potential therapeutic applications.

Properties

CAS No.

824959-37-7

Molecular Formula

C43H53N7O11

Molecular Weight

843.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C43H53N7O11/c1-3-24(2)37(44)42(59)50-35(23-51)41(58)49-34(21-27-22-45-30-12-8-7-11-29(27)30)40(57)48-32(19-25-9-5-4-6-10-25)39(56)47-33(20-26-13-15-28(52)16-14-26)38(55)46-31(43(60)61)17-18-36(53)54/h4-16,22,24,31-35,37,45,51-52H,3,17-21,23,44H2,1-2H3,(H,46,55)(H,47,56)(H,48,57)(H,49,58)(H,50,59)(H,53,54)(H,60,61)/t24-,31-,32-,33-,34-,35-,37-/m0/s1

InChI Key

MKETXKXZVQZAGI-URGBIDHUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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